molecular formula C18H29ClN4 B14143776 N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine CAS No. 88944-64-3

N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine

Cat. No.: B14143776
CAS No.: 88944-64-3
M. Wt: 336.9 g/mol
InChI Key: FTNLXGSVQXCIQI-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of 1,3-diamines. This compound features a 5-chloro-1H-indazole moiety, which is a heterocyclic aromatic organic compound known for its diverse biological activities

Preparation Methods

The synthesis of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves multiple steps. One common method includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorine Atom: Chlorination of the indazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions using dibutylamine and suitable alkylating agents.

    Formation of the 1,3-Diamine Structure: The final step involves the formation of the 1,3-diamine structure through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The indazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:

The uniqueness of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine lies in its specific combination of the indazole ring, chlorine atom, and dibutyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88944-64-3

Molecular Formula

C18H29ClN4

Molecular Weight

336.9 g/mol

IUPAC Name

N',N'-dibutyl-N-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine

InChI

InChI=1S/C18H29ClN4/c1-3-5-11-23(12-6-4-2)13-7-10-20-18-16-14-15(19)8-9-17(16)21-22-18/h8-9,14H,3-7,10-13H2,1-2H3,(H2,20,21,22)

InChI Key

FTNLXGSVQXCIQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC1=NNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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